REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)#[N:2].[CH3:9][C:10](C)([CH3:14])[C:11](O)=O.[NH4+].[NH4+].[O-]S(OOS([O-])(=O)=O)(=O)=O>S(=O)(=O)(O)O.O.[N+]([O-])([O-])=O.[Ag+]>[C:10]([C:5]1[CH:4]=[C:3]([C:1]#[N:2])[CH:8]=[CH:7][N:6]=1)([CH3:14])([CH3:11])[CH3:9] |f:2.3.4,7.8|
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Name
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|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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C(#N)C1=CC=NC=C1
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Name
|
|
Quantity
|
9.8 g
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Type
|
reactant
|
Smiles
|
CC(C(=O)O)(C)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
|
1.63 g
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Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Name
|
ammonium peroxodisulfate
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Quantity
|
21.9 g
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Type
|
reactant
|
Smiles
|
[NH4+].[NH4+].[O-]S(=O)(=O)OOS(=O)(=O)[O-]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Purification by column chromatography on silica eluting with 10% Et2O in iso-hexanes
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NC=CC(=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 42.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |